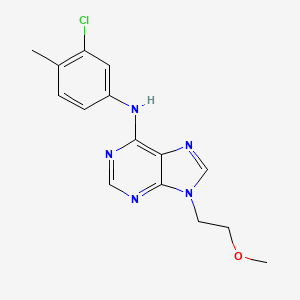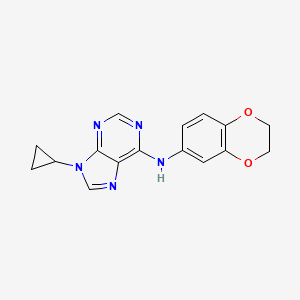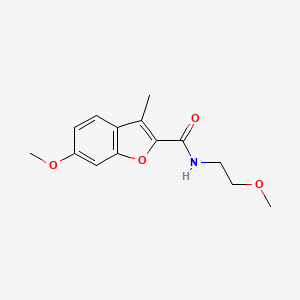![molecular formula C15H18N4O3 B6443615 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(oxolan-2-yl)methyl]propanamide CAS No. 1234943-56-6](/img/structure/B6443615.png)
2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(oxolan-2-yl)methyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(oxolan-2-yl)methyl]propanamide” belongs to a class of compounds known as 4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZINES . These compounds are modulators of GPR139, a G protein-coupled receptor . They are used in treating diseases, disorders, or conditions associated with GPR139 .
Synthesis Analysis
The synthesis of such compounds involves processes that are detailed in patents . The preparation and characterization of 3,4-dihydro-4-oxo-1,2,3-benzotriazinyl esters of Fmoc-amino acids and their use in solid phase peptide synthesis have been described .Molecular Structure Analysis
The molecular structure of these compounds is complex and involves a benzotriazine ring . The exact structure would depend on the specific substituents and their positions on the ring.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate, which subsequently undergoes an intermolecular amidation reaction .科学研究应用
Modulators of GPR139
The compound is used as a modulator of GPR139, a G protein-coupled receptor . It acts as an agonist of GPR139, which means it can bind to this receptor and activate it . This has potential applications in treating diseases, disorders, or conditions associated with GPR139 .
Treatment of Neurological Disorders
Given its role as a GPR139 agonist, the compound could potentially be used in the treatment of neurological disorders . GPR139 is expressed in the brain, particularly in areas like the striatum and hypothalamus, which are involved in the regulation of many neurological functions .
Drug Development
The compound’s interaction with GPR139 could make it a valuable tool in drug development . By studying how the compound affects GPR139, researchers could gain insights into the receptor’s function and how it can be targeted to treat various conditions .
Peptide Synthesis
The compound’s structure, particularly the 3,4-dihydro-4-oxo-1,2,3-benzotriazinyl moiety, has been used in the synthesis of peptides . This could have applications in the development of new drugs and therapies .
Organic Thin Film Transistors (OTFTs)
While not directly related to the compound , similar structures have been used in the fabrication of organic thin film transistors (OTFTs) . It’s possible that the compound could have similar applications.
Solar Cells
Again, while not directly related to the compound , similar structures have been used in the fabrication of solar cells . The compound could potentially have similar applications.
作用机制
Target of Action
The primary target of this compound is GPR139 , a G protein-coupled receptor . GPR139 is associated with various diseases, disorders, or conditions, and the modulation of this receptor can have therapeutic effects .
Mode of Action
The compound acts as an agonist of GPR139 . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to GPR139, activating the receptor and triggering a response.
属性
IUPAC Name |
2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(oxolan-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-10(14(20)16-9-11-5-4-8-22-11)19-15(21)12-6-2-3-7-13(12)17-18-19/h2-3,6-7,10-11H,4-5,8-9H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REKHINOJSRCMOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1CCCO1)N2C(=O)C3=CC=CC=C3N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(3-methoxyphenyl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443541.png)
![2-[4-(6-cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]quinoxaline](/img/structure/B6443548.png)
![2-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B6443554.png)
![N-[2-(4-fluorophenyl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443567.png)
![N-[(2,4-dichlorophenyl)methyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine](/img/structure/B6443577.png)



![3-[methyl(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)amino]-1??,2-benzothiazole-1,1-dione](/img/structure/B6443607.png)
![N-[2-(4-fluorophenoxy)ethyl]-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide](/img/structure/B6443613.png)
![3-{methyl[1-(9-methyl-9H-purin-6-yl)pyrrolidin-3-yl]amino}-1??,2-benzothiazole-1,1-dione](/img/structure/B6443617.png)
![3-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)(methyl)amino]-1??,2-benzothiazole-1,1-dione](/img/structure/B6443621.png)
![N-[(2,4-dichlorophenyl)methyl]-6-(1H-imidazol-1-yl)pyrimidin-4-amine](/img/structure/B6443636.png)